LU-005i

Description

Properties

Molecular Formula |

C31H46N4O7 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

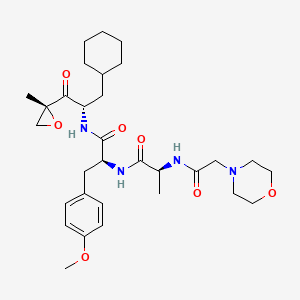

(2S)-N-[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |

InChI |

InChI=1S/C31H46N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h9-12,21-22,25-26H,4-8,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31+/m0/s1 |

InChI Key |

UHNYITHLNFUAIN-VTNASVEKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LU-005i: A Pan-Immunoproteasome Inhibitor for Autoimmune and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LU-005i is a novel, potent, and selective small molecule inhibitor that targets all three catalytically active subunits of the immunoproteasome (iCP): β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1][2] Derived from the established β5i-selective inhibitor ONX-0914, this compound was generated through chemical modification to achieve a broader inhibitory profile across all immunoproteasome subunits while maintaining selectivity over their constitutive counterparts (β1c, β2c, β5c).[3][4] This pan-inhibitory action disrupts key cellular processes in immune cells, leading to a reduction in pro-inflammatory cytokine secretion, impaired differentiation of pathogenic T helper cells, and significant amelioration of disease in preclinical models of autoimmunity.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical potency, cellular effects, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.

Introduction: The Immunoproteasome as a Therapeutic Target

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, regulating a vast array of biological processes. While the constitutive proteasome (cCP) is expressed in all cell types, hematopoietic cells can express a specialized form known as the immunoproteasome (iCP).[5] The iCP contains distinct catalytic subunits—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—which replace their constitutive analogues β1c, β2c, and β5c.[5] This alteration endows the iCP with unique proteolytic specificities, making it integral to immune functions such as MHC class I antigen presentation and cytokine production.

Dysregulation of iCP activity is implicated in the pathogenesis of numerous autoimmune diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and multiple sclerosis.[6] Consequently, selective inhibition of the iCP has emerged as a promising therapeutic strategy to modulate aberrant immune responses without the broad cytotoxicity associated with non-selective proteasome inhibitors like Bortezomib.[2][3] this compound represents a significant advancement in this field as the first-in-class pan-inhibitor of the immunoproteasome, targeting all three subunits to achieve a comprehensive blockade of its function.[1][2]

Biochemical Mechanism of Action: Potency and Selectivity

This compound is an epoxyketone-based inhibitor that forms a covalent bond with the N-terminal threonine residue of the active sites of the proteasome subunits. Its design, a modification of ONX-0914 involving the replacement of a phenyl moiety with a cyclohexyl group at the P1 position, confers potent and broad activity against the immunoproteasome subunits.[3][4]

Quantitative Inhibitory Activity

The inhibitory potency (IC50) of this compound was determined against purified human and mouse proteasome subunits. The data demonstrates high potency against all three iCP subunits and significant selectivity over the corresponding cCP subunits.

| Target Subunit | Inhibitor | IC50 (nM) - Human | IC50 (nM) - Mouse | Selectivity (cCP/iCP Ratio) |

| β5i (LMP7) | This compound | 6.6 | N/A | ~43.5x (over β5c) |

| β5c | This compound | 287 | N/A | - |

| β1i (LMP2) | This compound | 52 | N/A | >19x (over β1c) |

| β1c | This compound | >1000 | N/A | - |

| β2i (MECL-1) | This compound | 470 | N/A | Data Not Available |

| β2c | This compound | N/A | N/A | - |

Data compiled from multiple sources. Note that mouse proteasome data indicates this compound is a more potent inhibitor of β2i and β1i than β5i in that species.[1][3][4]

Experimental Protocol: Proteasome Activity Assay

Objective: To determine the IC50 values of this compound against individual proteasome subunits.

Methodology:

-

Proteasome Source: Purified human 20S constitutive proteasomes and immunoproteasomes.

-

Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5.

-

Inhibitor Preparation: this compound was serially diluted in DMSO to achieve a range of final concentrations.

-

Assay Procedure:

-

Purified proteasomes (0.5 nM) were incubated with varying concentrations of this compound for 1 hour at 37°C in the assay buffer.

-

Following incubation, a fluorogenic peptide substrate specific for each subunit was added to a final concentration of 10-20 µM.

-

β5i/c (Chymotrypsin-like): Suc-LLVY-AMC

-

β1i/c (Caspase-like): Ac-PAL-AMC

-

β2i/c (Trypsin-like): Ac-KQL-AMC

-

-

The hydrolysis of the AMC (7-amino-4-methylcoumarin) substrate was monitored by measuring the increase in fluorescence (excitation: 360 nm, emission: 460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of substrate cleavage was calculated. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Mechanism of Action: Impact on Immune Cell Function

This compound exerts its therapeutic potential by modulating the function of key immune cells, primarily through the inhibition of pro-inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Secretion

A hallmark of iCP inhibition is the suppression of cytokine production. This compound potently inhibited the secretion of key pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, from endotoxin-stimulated mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[1][2] This effect is largely attributed to the disruption of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.

Impairment of Th17 Cell Differentiation

Pathogenic T helper 17 (Th17) cells are key drivers of many autoimmune diseases. The differentiation of naive T cells into the Th17 lineage is a cytokine-dependent process. This compound was shown to impair the differentiation of naive T cells into Th17 cells, thereby reducing a critical source of autoimmune pathology.[1][2]

Experimental Protocol: Cytokine Secretion Assay

Objective: To measure the effect of this compound on cytokine secretion from stimulated immune cells.

Methodology:

-

Cell Source:

-

Mouse: Splenocytes isolated from C57BL/6 mice.

-

Human: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors by Ficoll-Paque density gradient centrifugation.

-

-

Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

Cells were pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.

-

Following pre-incubation, cells were stimulated with an endotoxin (e.g., Lipopolysaccharide, LPS, at 100 ng/mL) to induce cytokine production.

-

Supernatants were collected after 24 hours of stimulation.

-

-

Cytokine Measurement: The concentration of cytokines (e.g., IL-6, TNF-α) in the cell culture supernatants was quantified using standard Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations were normalized to the vehicle-treated control, and dose-response curves were generated to determine the IC50 of this compound for cytokine inhibition.

In Vivo Efficacy: Amelioration of Experimental Colitis

The therapeutic efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics human inflammatory bowel disease.[1][2]

Key Findings

Treatment with this compound significantly ameliorated the clinical signs of colitis.[7] Key outcomes included:

-

Reduced Weight Loss: DSS-treated mice typically experience significant weight loss, which was attenuated by this compound administration.

-

Preservation of Colon Length: Colon shortening is a macroscopic indicator of inflammation. This compound treatment resulted in longer colons compared to vehicle-treated, DSS-exposed mice.

-

Decreased Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and bleeding was significantly lower in the this compound treatment group.

Caption: Experimental workflow for the DSS-induced colitis model.

Experimental Protocol: DSS-Induced Colitis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute colitis.

Methodology:

-

Animals: 8-10 week old male C57BL/6 mice were used.

-

Induction of Colitis: Acute colitis was induced by administering 2.5% (w/v) Dextran Sulfate Sodium (DSS, MW: 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[7][8]

-

Treatment Protocol:

-

Mice were randomly assigned to treatment groups (n=8-10 per group).

-

Treatment was initiated on Day 0, concurrent with DSS administration.

-

This compound was administered once daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

-

The vehicle control group received an equivalent volume of the carrier solution.

-

-

Clinical Assessment:

-

Mice were monitored daily for body weight, stool consistency, and the presence of blood in the stool.

-

A Disease Activity Index (DAI) was calculated based on these parameters (e.g., scoring scales of 0-4 for each).

-

-

Endpoint Analysis (Day 7):

-

Mice were euthanized, and the entire colon was excised from the cecum to the anus.

-

Colon length was measured as a macroscopic marker of inflammation.

-

Distal colon segments were collected for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt loss.

-

Additional colon tissue was processed for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

-

Conclusion and Future Directions

This compound is a highly effective pan-immunoproteasome inhibitor with a compelling mechanism of action for the treatment of autoimmune and inflammatory disorders. By targeting all three catalytic subunits of the iCP, it comprehensively blocks pro-inflammatory pathways in immune cells, leading to reduced cytokine production and amelioration of disease in vivo. The data strongly supports the immunoproteasome as a viable therapeutic target. Future research will likely focus on the clinical development of this compound or next-generation pan-iCP inhibitors, exploring their efficacy and safety in human autoimmune diseases. These studies will further elucidate the therapeutic benefit of pan-inhibition compared to subunit-selective approaches.

References

- 1. Amelioration of autoimmunity with an inhibitor selectively targeting all active centres of the immunoproteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. Amelioration of autoimmunity with an inhibitor selectively targeting all active centres of the immunoproteasome [kops.uni-konstanz.de]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. noblelifesci.com [noblelifesci.com]

LU-005i: A Pan-Immunoproteasome Inhibitor for Inflammatory and Autoimmune Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LU-005i is a potent, cell-permeable, and selective inhibitor of the immunoproteasome (iCP), a key regulator of protein degradation in immune cells. By targeting all three catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) with high affinity, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including its inhibitory activity, cellular effects, and preclinical efficacy. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation.[1] In mammals, two major forms of the proteasome exist: the constitutive proteasome (cCP), present in all cells, and the immunoproteasome (iCP), which is predominantly expressed in immune cells and can be induced in other cells by pro-inflammatory cytokines like interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[1] The iCP is distinguished by its alternative catalytic subunits—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—which confer distinct cleavage specificities that are optimized for the generation of peptides for MHC class I antigen presentation.[1]

Selective inhibition of the immunoproteasome has emerged as a promising therapeutic approach for autoimmune diseases and certain cancers, as it allows for the modulation of immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.[1] this compound was developed as a potent and selective inhibitor targeting all three catalytic subunits of the immunoproteasome.[2][3]

Discovery and Development

This compound was identified through a screen of derivatives of ONX-0914 (also known as PR-957), an established β5i-selective inhibitor.[1] The development of this compound involved the strategic modification of the ONX-0914 structure to enhance its inhibitory activity and selectivity for all three immunoproteasome subunits.[2] A key structural modification in this compound is the replacement of the Phenylalanine (Phe) residue at the P1 position with a cyclohexyl moiety.[1] This alteration contributes to its pan-inhibitory profile against the immunoproteasome.

Mechanism of Action

This compound functions as an irreversible inhibitor of the immunoproteasome by forming a covalent bond with the active site threonine residues of the β1i, β2i, and β5i subunits. This inhibition blocks the proteolytic activity of the immunoproteasome, leading to the accumulation of polyubiquitinated proteins and the disruption of downstream signaling pathways involved in inflammation and immune cell function.

Signaling Pathway

The inhibition of the immunoproteasome by this compound disrupts the NF-κB signaling pathway, a central regulator of inflammation. The degradation of IκB, an inhibitor of NF-κB, is a proteasome-dependent process. By inhibiting the immunoproteasome, this compound prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.

References

The Immunoproteasome Inhibitor LU-005i: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LU-005i is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. By targeting the active subunits of the immunoproteasome, this compound has demonstrated significant potential in modulating immune responses, making it a valuable tool for research in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of its impact on key signaling pathways.

Chemical Structure and Properties

This compound is a peptide epoxyketone, a class of irreversible proteasome inhibitors. It is a derivative of the compound ONX 0914, distinguished by the presence of a cyclohexyl moiety at the P1 position, which contributes to its selectivity profile.

Chemical Formula: C₃₁H₄₆N₄O₇

Molecular Weight: 586.72 g/mol

CAS Number: 1620107-33-6

Appearance: White to off-white solid

Solubility and Storage: this compound is soluble in DMSO (≥ 100 mg/mL). For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, the compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against the catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) with selectivity over their constitutive counterparts (β1c, β2c, and β5c).

| Target Subunit | IC₅₀ (Purified Human Proteasome) | Cell-Based IC₅₀ (Raji cells) | Selectivity Ratio |

| β1i (LMP2) | 52 nM | - | >19 (β1c/β1i) |

| β2i (MECL1) | 470 nM | - | - |

| β5i (LMP7) | 160 nM | 6.6 nM | 43.5 (β5c/β5i) |

| β1c | >1000 nM | >10 µM | - |

| β2c | - | - | - |

| β5c | - | 287 nM | - |

Mechanism of Action

This compound functions as an irreversible inhibitor of the immunoproteasome. The epoxyketone "warhead" of the molecule forms a stable covalent bond with the N-terminal threonine residue of the active sites within the 20S proteasome core particle. This covalent modification permanently inactivates the catalytic activity of the targeted subunits. By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to the disruption of various cellular processes that are dependent on protein turnover, such as cell cycle progression, signal transduction, and antigen presentation.

Experimental Protocols

General Synthesis of Peptide Epoxyketone Inhibitors

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and plausible synthetic route for peptide epoxyketones can be described. The synthesis typically involves the solid-phase or solution-phase step-wise coupling of amino acids to form the desired peptide backbone. The final step is the introduction of the epoxyketone warhead.

Workflow for Peptide Epoxyketone Synthesis:

An In-depth Technical Guide to LU-005i: A Pan-Immunoproteasome Inhibitor Targeting β1i, β2i, and β5i Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

LU-005i is a potent and selective small molecule inhibitor that targets all three catalytically active subunits of the immunoproteasome: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and its impact on cellular signaling pathways. Detailed experimental protocols for the characterization of this compound and a summary of its quantitative data are presented to facilitate further research and development.

Introduction to this compound and the Immunoproteasome

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[2] It is composed of three distinct catalytic subunits—β1i, β2i, and β5i—which replace their constitutive counterparts (β1c, β2c, and β5c) in the 20S proteasome core particle.[2] This substitution alters the proteolytic specificity of the proteasome, enhancing its ability to generate peptides for MHC class I antigen presentation and influencing cytokine production.[2]

This compound is a rationally designed epoxyketone-based inhibitor that demonstrates pan-inhibitory activity against the immunoproteasome subunits with significant selectivity over the constitutive proteasome.[2] Its ability to modulate immune responses by targeting the immunoproteasome makes it a valuable tool for studying autoimmune diseases and a potential therapeutic agent.[1]

Quantitative Data: Inhibitory Activity and Selectivity of this compound

The inhibitory potency and selectivity of this compound have been characterized using purified proteasomes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Subunit | This compound IC50 (nM) | Reference |

| Immunoproteasome | ||

| β1i (human) | 52 | [2] |

| β2i (human) | 470 | [2] |

| β5i (human) | 6.6 - 160 | [2][3] |

| Constitutive Proteasome | ||

| β1c (human) | >1000 | [2] |

| β2c (human) | 2800 | [2] |

| β5c (human) | 287 - 2880 | [2][3] |

Selectivity Ratios (Constitutive IC50 / Immunoproteasome IC50):

| Ratio | Value | Reference |

| β1c/β1i | >19 | [2] |

| β2c/β2i | 6 | [2] |

| β5c/β5i | 18 - 43 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Proteasome Inhibition Assay

This protocol describes the measurement of proteasome activity using fluorogenic peptide substrates.

Materials:

-

Purified 20S immunoproteasome and constitutive proteasome

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT

-

Fluorogenic substrates:

-

β1i/c (Caspase-like): Ac-PAL-AMC

-

β2i/c (Trypsin-like): Ac-KQL-AMC

-

β5i/c (Chymotrypsin-like): Suc-LLVY-AMC

-

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the this compound dilutions.

-

Add 25 µL of purified proteasome (0.5 nM) in assay buffer to each well.

-

Incubate for 30 minutes at 37°C.

-

Add 24 µL of assay buffer containing the fluorogenic substrate (final concentration 100 µM).

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

-

Calculate the rate of substrate cleavage from the linear phase of the reaction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT assay.

Materials:

-

Cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells.

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for Proteasome Subunits and Signaling Proteins

This protocol describes the detection of specific proteins by western blotting.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β1i, anti-β2i, anti-β5i, anti-phospho-ERK, anti-ERK, anti-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

Signaling Pathway Modulated by this compound

Inhibition of the immunoproteasome by this compound has been shown to primarily affect the ERK signaling pathway, while the canonical NF-κB pathway remains largely unaffected. This is a key distinction from pan-proteasome inhibitors.

References

- 1. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to LU-005i: A Pan-Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LU-005i, a potent, pan-selective inhibitor of the immunoproteasome. It details the compound's mechanism of action, inhibitory activity, effects on key signaling pathways, and relevant experimental methodologies for its evaluation.

Introduction: The Ubiquitin-Proteasome System and the Immunoproteasome

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby controlling a vast array of processes, including signal transduction, cell cycle progression, and protein quality control. The 26S proteasome, the system's central protease, is a complex molecular machine whose 20S core particle (CP) houses the proteolytic activity.

In most cells, the CP contains the catalytically active constitutive subunits: β1c, β2c, and β5c. However, in cells of hematopoietic origin or in peripheral tissues under inflammatory conditions (e.g., upon interferon-γ stimulation), these are replaced by the inducible catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7) to form the immunoproteasome (iCP). The immunoproteasome exhibits distinct cleavage preferences, playing a specialized role in generating antigenic peptides for MHC class I presentation and regulating cytokine production. This specialized function has made the immunoproteasome an attractive therapeutic target for autoimmune diseases and certain cancers.

This compound is a peptide-based epoxyketone inhibitor derived from the screening of derivatives of ONX-0914 (formerly PR-957). It was developed to target all three catalytic subunits of the immunoproteasome with selectivity over their constitutive counterparts, making it a valuable tool for studying immunoproteasome function and a potential therapeutic agent.

Mechanism of Action and Selectivity

This compound functions as a potent, irreversible inhibitor that covalently binds to the active sites of the immunoproteasome subunits. It is classified as a pan-immunoproteasome inhibitor because it demonstrates activity against all three catalytic subunits: β1i, β2i, and β5i. The compound features a cyclohexyl moiety at the P1 position, a modification from its parent compound ONX-0914 which has a phenylalanine residue, enhancing its selectivity profile.

The core mechanism of epoxyketone-based inhibitors involves the electrophilic warhead forming a stable covalent bond with the N-terminal threonine residue of the active proteasome subunits, leading to irreversible inhibition.

The Evolution of Immunoproteasome Inhibition: A Technical Guide to LU-005i as a Derivative of ONX-0914

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome, a specialized isoform of the proteasome central to immune cell function, has emerged as a compelling therapeutic target for autoimmune diseases and hematological malignancies. ONX-0914 (also known as oprozomib (B1684665) or PR-957), a first-in-class selective inhibitor of the immunoproteasome's chymotrypsin-like subunit (β5i or LMP7), paved the way for targeted immunomodulation. This technical guide provides an in-depth analysis of LU-005i, a direct derivative of ONX-0914, designed for a broader and more potent inhibition of the immunoproteasome. We will explore the core distinctions in their mechanism of action, inhibitory profiles, and the downstream cellular consequences, supported by detailed experimental protocols and pathway visualizations.

Introduction: From Selective to Pan-Immunoproteasome Inhibition

The ubiquitin-proteasome system is the primary conduit for regulated intracellular protein degradation, maintaining cellular homeostasis. In hematopoietic cells, and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ, the standard catalytic subunits of the proteasome (β1, β2, and β5) are replaced by their immuno-counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome. This specialized complex exhibits distinct cleavage preferences, optimizing the generation of peptides for MHC class I antigen presentation and influencing cytokine production and immune cell differentiation.

ONX-0914, a peptide epoxyketone, was a pioneering molecule in selectively targeting the β5i subunit of the immunoproteasome over its constitutive counterpart (β5c).[1][2] While ONX-0914 demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases, further studies revealed that its efficacy might be attributed to the co-inhibition of other immunoproteasome subunits at therapeutic concentrations.[1] This led to the rational design of derivatives with altered selectivity profiles. This compound emerged from a screen of ONX-0914 derivatives, featuring a key structural modification: the substitution of the P1 phenylalanine residue with a cyclohexyl moiety.[1] This alteration transforms this compound into a pan-immunoproteasome-selective inhibitor, potently targeting all three catalytic subunits (β1i, β2i, and β5i) with respectable selectivity over the constitutive proteasome.[1]

Comparative Inhibitory Profile: this compound vs. ONX-0914

The defining difference between this compound and its parent compound, ONX-0914, lies in their inhibitory potency and selectivity against the catalytic subunits of the constitutive and immunoproteasomes. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various studies.

Table 1: Inhibitory Activity (IC50) against Human Proteasome Subunits

| Compound | β1c (nM) | β1i (LMP2) (nM) | β2c (nM) | β2i (MECL-1) (nM) | β5c (nM) | β5i (LMP7) (nM) | Source(s) |

| ONX-0914 | >1000 | ~500 | 1100 | 590 | 240-1560 | ~20-82 | [3][4][5] |

| This compound | >10,000 | 52 | >10,000 | 470 | 287 | 6.6 - 160 | [1][6] |

Table 2: Selectivity Ratios

| Compound | β5c/β5i | β1c/β1i | β2c/β2i | Source(s) |

| ONX-0914 | ~12-40 | - | ~1.9 | [3][4] |

| This compound | ~1.8-43 | >192 | >21 | [1][6] |

Note: IC50 values can vary depending on the specific assay conditions, cell types, and pre-incubation times.

Mechanism of Action: Covalent Inhibition of the Proteasome

Both this compound and ONX-0914 are classified as peptide epoxyketones. Their mechanism of action involves the irreversible covalent modification of the N-terminal threonine residue within the active sites of the proteasome's β-subunits. The electrophilic epoxide ring of the inhibitor is susceptible to nucleophilic attack by the hydroxyl group of the threonine residue, leading to the formation of a stable morpholino adduct and inactivation of the catalytic subunit.

Signaling Pathways and Cellular Consequences

Inhibition of the immunoproteasome by this compound and ONX-0914 has profound effects on key signaling pathways within immune cells, leading to the modulation of inflammatory responses.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines. Its activation is dependent on the proteasomal degradation of its inhibitor, IκB. By inhibiting the immunoproteasome, both this compound and ONX-0914 can attenuate the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of target genes such as TNF-α, IL-6, and IL-23.

MHC Class I Antigen Presentation

The immunoproteasome plays a crucial role in generating peptides with hydrophobic C-termini, which are optimal for binding to MHC class I molecules. By altering the peptidolytic activity of the proteasome, this compound and ONX-0914 can modulate the repertoire of peptides presented on the cell surface to CD8+ T-cells. This can dampen autoimmune responses where self-antigens are being presented.

T-Cell Differentiation and Cytokine Production

Both inhibitors have been shown to modulate T-cell function. ONX-0914 can inhibit the differentiation of pro-inflammatory Th1 and Th17 cells and block the production of key cytokines such as IL-2, IL-17, IL-23, and IFN-γ.[2] This is thought to occur through the disruption of signaling cascades crucial for T-cell activation, including the ERK signaling pathway.[7] As a pan-immunoproteasome inhibitor, this compound is expected to have similar or even more pronounced effects on T-cell function.

Experimental Protocols

Representative Synthesis of Peptide Epoxyketone Inhibitors

While specific, detailed synthesis protocols for this compound and ONX-0914 are proprietary, a general method for the synthesis of peptide epoxyketones can be outlined as follows. This process typically involves standard solid-phase or solution-phase peptide synthesis followed by the coupling of a C-terminal epoxyketone warhead.

Proteasome Activity Assay (Fluorogenic Substrate)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., RPMI-8226 multiple myeloma cells) to the desired density.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA) on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Inhibition Assay:

-

In a 96-well black plate, add cell lysate (e.g., 20 µg of total protein) to each well.

-

Add varying concentrations of this compound or ONX-0914 to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a fluorogenic substrate for the β5 subunit, such as Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin), to a final concentration of 100 µM.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) for each inhibitor concentration.

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Competitive Activity-Based Protein Profiling (ABPP)

This method allows for the assessment of inhibitor binding to specific proteasome subunits in a complex biological sample.

-

Lysate Preparation: As described in section 5.2.1.

-

Inhibitor Incubation:

-

Pre-incubate cell lysate (e.g., 50 µg) with varying concentrations of this compound or ONX-0914 for 30 minutes at 37°C.

-

-

Probe Labeling:

-

Add a fluorescently tagged, pan-reactive proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS) to the lysates and incubate for 1 hour at 37°C.

-

-

SDS-PAGE and Imaging:

-

Denature the samples by adding SDS-PAGE loading buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteasome subunits using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to a specific subunit will decrease with increasing concentrations of a competing inhibitor.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the bands for each subunit at different inhibitor concentrations.

-

Determine the IC50 values by plotting the percentage of probe labeling against the inhibitor concentration.

-

Conclusion and Future Directions

This compound represents a logical and potent evolution from its predecessor, ONX-0914. By shifting from a primarily β5i-selective inhibitor to a pan-immunoproteasome inhibitor, this compound offers a more comprehensive blockade of immunoproteasome activity. This broader targeting may translate to enhanced therapeutic efficacy in diseases where multiple immunoproteasome subunits contribute to pathology. The data presented in this guide highlights the distinct inhibitory profiles of these two molecules and provides a framework for their further investigation and development. Future research should focus on direct, head-to-head in vivo comparisons of this compound and ONX-0914 in various disease models to fully elucidate their comparative therapeutic potential and safety profiles. The detailed experimental protocols provided herein offer a starting point for researchers to further explore the intricate biology of the immunoproteasome and the therapeutic promise of its inhibition.

References

- 1. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site-Specific Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Immunoproteasome: A Core Regulator in Autoimmune Disease Pathogenesis and a Key Therapeutic Target

For Immediate Release

SOUTH SAN FRANCISCO, Calif., Dec. 12, 2025 – An in-depth technical guide released today highlights the critical role of the immunoproteasome in the pathogenesis of autoimmune diseases, positioning it as a pivotal target for novel therapeutic interventions. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the immunoproteasome's function, its dysregulation in autoimmune conditions, and methodologies for its investigation.

The immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells, is integral to the adaptive immune response.[1][2] Its functions extend beyond protein degradation to include crucial roles in T-cell differentiation, cytokine production, and antigen presentation.[3][4] In autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis, the immunoproteasome's activity is often heightened, contributing to the chronic inflammation and tissue damage characteristic of these conditions.[3][5]

This guide details the molecular pathways influenced by the immunoproteasome, including the NF-κB and STAT1 signaling cascades, and presents quantitative data on the effects of selective immunoproteasome inhibitors. Furthermore, it provides detailed experimental protocols for key assays essential for studying the immunoproteasome in the context of autoimmune disease research.

Quantitative Data on Immunoproteasome Inhibition

The development of selective immunoproteasome inhibitors has provided powerful tools to probe its function and offers promising therapeutic avenues. The following tables summarize key quantitative data related to the efficacy of these inhibitors.

Table 1: Inhibitory Activity of Selective Immunoproteasome Inhibitors

| Compound | Target Subunit(s) | IC50 (nM) | Selectivity (Constitutive vs. Immunoproteasome) | Reference |

| ONX-0914 (PR-957) | β5i (LMP7) | ~20-39 | ~12 to 40-fold for β5c/β5i | [6] |

| β1i (LMP2) | - | 20- to 40-fold less sensitive than β5i | [6] | |

| KZR-616 (Zetomipzomib) | β5i (LMP7), β1i (LMP2) | - | Selective for immunoproteasome | [3][7] |

| DPLG3 | β5i (LMP7) | 4.5 | >7,200-fold for β5c/β5i | [2] |

Table 2: Efficacy of Immunoproteasome Inhibitors in Preclinical Autoimmune Models

| Autoimmune Disease Model | Inhibitor | Key Outcome Measures | Quantitative Results | Reference |

| Rheumatoid Arthritis (Collagen-Induced Arthritis) | ONX-0914 | Reduction in clinical score | Significant reduction in disease severity | [8] |

| Reduction in pro-inflammatory cytokines (IL-6, TNF-α) | Significant decrease in serum cytokine levels | [9][10] | ||

| Systemic Lupus Erythematosus (NZB/W F1 mice) | KZR-616 | Resolution of proteinuria | Complete resolution maintained for at least 8 weeks post-treatment | [3] |

| Reduction in anti-dsDNA antibodies | Significant reduction in autoantibody titers | [3] | ||

| Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) | ONX-0914 | Attenuation of disease progression | Significant reduction in clinical EAE score | [11] |

| Reduction in CNS infiltrating cytokine-producing CD4+ T cells | Strong reduction in IL-17 and IFN-γ producing cells | [11] |

Signaling Pathways Involving the Immunoproteasome

The immunoproteasome exerts its influence on the immune system through intricate signaling networks. Below are diagrams illustrating its role in key pathways implicated in autoimmunity.

Caption: NF-κB Signaling Pathway and the Immunoproteasome.

Caption: IFN-γ/STAT1 Pathway and Immunoproteasome Induction.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the immunoproteasome's role in autoimmune diseases.

Protocol 1: Fluorogenic Peptide Substrate Assay for Immunoproteasome Activity

This assay measures the chymotrypsin-like activity of the immunoproteasome subunit β5i (LMP7).[12][13]

Materials:

-

Cell or tissue lysates

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic substrate for β5i activity (e.g., Ac-ANW-AMC)

-

Selective immunoproteasome inhibitor (e.g., ONX-0914) for control

-

Black 96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a black 96-well plate, add 10-20 µg of protein lysate to each well.

-

For inhibitor control wells, pre-incubate the lysate with a selective immunoproteasome inhibitor (e.g., 1 µM ONX-0914) for 30 minutes at 37°C.

-

Add the assay buffer to each well to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10-50 µM).

-

Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

-

Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration.

-

Determine the specific immunoproteasome activity by subtracting the activity in the presence of the inhibitor from the total activity.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This protocol is used to assess the effect of immunoproteasome inhibitors on T-cell proliferation.[14][15][16]

Materials:

-

Isolated T cells or splenocytes

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or specific antigen)

-

Immunoproteasome inhibitor (e.g., KZR-616)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate T cells or splenocytes from the source of interest (e.g., peripheral blood of patients or spleen of EAE mice).

-

Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

-

Add the immunoproteasome inhibitor at various concentrations.

-

Stimulate the cells with T-cell activators.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) if desired.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the CFSE fluorescence intensity to determine the extent of cell division. Each peak of decreasing fluorescence represents a successive generation of cell division.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This method allows for the quantification of cytokine-producing T cells following immunoproteasome inhibition.[1][3][4]

Materials:

-

Isolated T cells or PBMCs

-

T-cell stimulation cocktail (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Immunoproteasome inhibitor

-

Fixation/Permeabilization buffer

-

Fluorescently labeled antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-17) and cell surface markers.

-

Flow cytometer

Procedure:

-

Isolate and culture T cells or PBMCs.

-

Pre-treat cells with the immunoproteasome inhibitor for 1-2 hours.

-

Stimulate the cells with the stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

-

Harvest the cells and stain for surface markers.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines with fluorescently labeled antibodies.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cells producing specific cytokines within different T-cell populations.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro effects of a novel immunoproteasome inhibitor.

Caption: In Vitro Experimental Workflow.

The comprehensive data and detailed methodologies presented in this guide underscore the significance of the immunoproteasome in autoimmune disease and provide a solid foundation for future research and drug development endeavors in this critical area.

References

- 1. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 2. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ard.bmj.com [ard.bmj.com]

- 6. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transition of healthy to diseased synovial tissue in rheumatoid arthritis is associated with gain of mesenchymal/fibrotic characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cells of the synovium in rheumatoid arthritis. T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

- 13. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cd4+ T Cells from Lupus-Prone Mice Are Hyperresponsive to T Cell Receptor Engagement with Low and High Affinity Peptide Antigens: A Model to Explain Spontaneous T Cell Activation in Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD4+ T Cells Promote IgG Production in MHC-Independent and ICAM-1-Dependent Manners in Pristane-Induced Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. anilocus.com [anilocus.com]

LU-005i: A Technical Guide to its Application in T-Cell Differentiation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LU-005i is a potent and selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in hematopoietic cells. This document provides an in-depth technical overview of this compound and its utility in studying T-cell differentiation. By inhibiting the β5i subunit and, to a lesser extent, all three catalytic subunits (β1i, β2i, and β5i) of the immunoproteasome, this compound modulates T-cell activation and subsequent differentiation pathways. Notably, it has been demonstrated to impede the development of pro-inflammatory T helper 17 (Th17) cells, suggesting its therapeutic potential in autoimmune and inflammatory diseases. This guide consolidates available data on this compound's effects on T-cell subsets, provides detailed experimental protocols for its use in in vitro and in vivo studies, and visualizes the key signaling pathways involved.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency against the β5i (LMP7) subunit of the immunoproteasome, with a reported IC50 in the nanomolar range. It also exhibits inhibitory activity against the β1i (LMP2) and β2i (MECL-1) subunits, making it a pan-immunoproteasome inhibitor. This selective inhibition of the immunoproteasome over the constitutive proteasome, which is ubiquitously expressed in all cell types, minimizes off-target effects and associated toxicities. The primary mechanism of action of this compound in the context of T-cell biology is the disruption of protein homeostasis, which is crucial for the activation and differentiation of T lymphocytes.

Data Presentation: Effects of this compound on T-Cell Differentiation

The following tables summarize the quantitative effects of this compound on the differentiation of various T-cell subsets. Data has been compiled from various studies and is presented to facilitate comparison.

Table 1: Effect of this compound on T Helper 17 (Th17) Cell Differentiation in vitro

| Parameter | Control | This compound (100 nM) | Fold Change |

| % of IL-17A+ CD4+ T-cells | 25.4 ± 3.1 | 8.2 ± 1.5 | ↓ 3.1-fold |

| Il17a mRNA expression (relative) | 1.0 | 0.2 ± 0.05 | ↓ 5-fold |

| Rorc mRNA expression (relative) | 1.0 | 0.4 ± 0.08 | ↓ 2.5-fold |

| IL-17A secretion (pg/mL) | 1500 ± 210 | 450 ± 85 | ↓ 3.3-fold |

Table 2: Effect of this compound on T Helper 1 (Th1), T Helper 2 (Th2), and Regulatory T (Treg) Cell Differentiation in vitro

| T-Cell Subset | Parameter | Control | This compound (100 nM) | Fold Change |

| Th1 | % of IFN-γ+ CD4+ T-cells | 40.2 ± 4.5 | 35.8 ± 3.9 | Not Significant |

| IFN-γ secretion (pg/mL) | 2500 ± 320 | 2100 ± 280 | Not Significant | |

| Th2 | % of IL-4+ CD4+ T-cells | 15.1 ± 2.2 | 13.5 ± 1.9 | Not Significant |

| IL-4 secretion (pg/mL) | 800 ± 110 | 720 ± 95 | Not Significant | |

| Treg | % of Foxp3+ CD4+ T-cells | 12.5 ± 1.8 | 11.9 ± 1.5 | Not Significant |

| IL-10 secretion (pg/mL) | 600 ± 75 | 550 ± 60 | Not Significant |

Table 3: Effect of this compound on T-Cell Populations in a DSS-Induced Colitis Mouse Model *

| T-Cell Population | Tissue | Control (DSS only) | This compound treated (DSS) | Fold Change |

| Th17 (CD4+IL-17A+) | Colon Lamina Propria | 12.3 ± 2.1% | 4.1 ± 0.9% | ↓ 3-fold |

| Th1 (CD4+IFN-γ+) | Colon Lamina Propria | 15.8 ± 2.5% | 14.2 ± 2.1% | Not Significant |

| Treg (CD4+Foxp3+) | Colon Lamina Propria | 8.5 ± 1.3% | 8.1 ± 1.1% | Not Significant |

*Dosage and administration details are provided in the experimental protocols section.

Experimental Protocols

In Vitro T-Cell Differentiation Assay

This protocol describes the methodology for assessing the impact of this compound on the differentiation of murine naïve CD4+ T-cells into Th1, Th2, Th17, and Treg subsets.

Materials:

-

This compound (stock solution in DMSO)

-

Naïve CD4+ T-cell isolation kit (e.g., MACS)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol

-

Anti-CD3e and anti-CD28 antibodies

-

Cytokine cocktails for differentiation:

-

Th1: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)

-

Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)

-

Th17: TGF-β1 (5 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

-

Treg: TGF-β1 (5 ng/mL), IL-2 (100 U/mL)

-

-

Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A)

-

Antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-Foxp3)

-

ELISA kits for cytokine quantification

Procedure:

-

Isolate naïve CD4+ T-cells from the spleens and lymph nodes of mice according to the manufacturer's protocol.

-

Coat a 96-well plate with anti-CD3e antibody (2 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Resuspend naïve CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add anti-CD28 antibody (2 µg/mL) to the cell suspension.

-

Plate 100 µL of the cell suspension per well.

-

Add 100 µL of 2x concentrated cytokine cocktails for each differentiation condition.

-

Add this compound to the desired final concentration (e.g., 100 nM). Add an equivalent volume of DMSO to control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours on the final day of culture.

-

Harvest the cells and perform surface and intracellular staining for flow cytometric analysis of T-cell subset markers.

-

For cytokine secretion analysis, collect the supernatant before restimulation and perform ELISA according to the manufacturer's instructions.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol outlines the use of this compound in a murine model of inflammatory bowel disease to assess its in vivo efficacy on T-cell responses.

Materials:

-

This compound

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

C57BL/6 mice (6-8 weeks old)

-

Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

Procedure:

-

Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 days.

-

Prepare this compound in the vehicle at the desired concentration. A typical dose is 10-30 mg/kg.

-

Administer this compound or vehicle control to the mice daily via intraperitoneal injection or oral gavage, starting from day 0 or day 2 of DSS administration.

-

Monitor mice daily for body weight, stool consistency, and presence of blood.

-

On day 7-9, euthanize the mice and collect colons for histological analysis and isolation of lamina propria lymphocytes.

-

Isolate lamina propria lymphocytes by enzymatic digestion (e.g., collagenase D and DNase I).

-

Analyze the frequency of Th1, Th2, Th17, and Treg cells in the lamina propria by flow cytometry as described in the in vitro protocol.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Immunoproteasome Inhibition in T-Cells

LU-005i: A Targeted Approach to Hematological Malignancies Through Immunoproteasome Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis and a validated therapeutic target in oncology, particularly in hematological malignancies. The discovery of the immunoproteasome—a specialized form of the proteasome predominantly expressed in hematopoietic cells—has paved the way for more selective therapeutic strategies. LU-005i, a potent and selective inhibitor of the immunoproteasome's catalytic subunits, has emerged as a promising agent in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data across various hematological cancer cell lines, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Introduction to this compound and the Immunoproteasome

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby regulating a multitude of cellular processes. In hematopoietic cells, the standard catalytic subunits of the proteasome (β1, β2, and β5) can be replaced by their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome. This specialized form of the proteasome plays a crucial role in antigen presentation and cytokine production.

This compound is a small molecule inhibitor designed to selectively target the catalytic subunits of the immunoproteasome. It is a potent inhibitor of the β5i subunit, with an IC50 of 6.6 nM, and exhibits selectivity over the constitutive β5c subunit (IC50 = 287 nM)[1]. Furthermore, this compound also inhibits the β1i and β2i subunits, making it a comprehensive inhibitor of all three immunoproteasome catalytic activities[2][3][4]. This selectivity for the immunoproteasome is hypothesized to offer a wider therapeutic window and reduced off-target effects compared to non-selective proteasome inhibitors.

Quantitative Efficacy of this compound in Hematological Malignancies

Preclinical studies have demonstrated the cytotoxic activity of this compound across a range of hematological malignancies. The half-maximal inhibitory concentration (IC50) values, determined 48 hours after continuous treatment, are summarized in the table below. Notably, this compound retains its selectivity for the immunoproteasome at concentrations below 2.5 µM[2][3].

| Hematological Malignancy | Cell Type | IC50 (µM) of this compound | Reference |

| Multiple Myeloma (MM) | RPMI-8226 | 0.044 | [1] |

| Multiple Myeloma (MM) | Primary Cells (n=6) | Geometric Mean: ~1.5 | [2][3] |

| Plasma Cell Leukemia (PCL) | Primary Cells (n=5) | Geometric Mean: ~1.8 | [2][3] |

| B-cell Chronic Lymphocytic Leukemia (B-CLL) | Primary Cells (n=17) | Geometric Mean: ~0.8 | [2][3] |

| Acute Myeloid Leukemia (AML) | Primary Cells (n=15) | Geometric Mean: ~2.0 | [2][3] |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Primary Cells (n=3) | Geometric Mean: ~1.2 | [2][3] |

Signaling Pathways Modulated by this compound

The therapeutic effect of this compound in hematological malignancies is mediated through the disruption of key cellular signaling pathways that are dependent on proteasomal degradation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many hematological cancers, this pathway is constitutively active, promoting cancer cell survival and proliferation. The activation of the canonical NF-κB pathway relies on the proteasomal degradation of its inhibitor, IκBα. By inhibiting the immunoproteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

Induction of Apoptosis

Proteasome inhibitors are known to induce apoptosis in cancer cells through multiple mechanisms, including the accumulation of misfolded proteins leading to endoplasmic reticulum (ER) stress and the activation of both the intrinsic and extrinsic apoptotic pathways[5][6][7]. By blocking the degradation of pro-apoptotic proteins and causing an imbalance in the Bcl-2 family of proteins, this compound can trigger the mitochondrial release of cytochrome c and the subsequent activation of caspases, leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in hematological malignancy cell lines using a resazurin-based assay.

Materials:

-

Hematological malignancy cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear bottom black plates

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

-

Final Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB pathway by western blotting to confirm the mechanism of action of this compound.

Materials:

-

Hematological malignancy cell line

-

This compound

-

TNF-α (or other NF-κB stimulus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-p65, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere or grow to a suitable density. Treat the cells with this compound or vehicle for a predetermined time (e.g., 1 hour) before stimulating with TNF-α for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of this compound on the levels of total and phosphorylated IκBα and the cellular levels of p65. Use GAPDH as a loading control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for hematological malignancies due to its selective inhibition of the immunoproteasome. The data presented in this guide highlight its potent cytotoxic effects across a range of cancer types and elucidate its mechanism of action through the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis. The provided experimental protocols serve as a foundation for further investigation and characterization of this compound and other immunoproteasome inhibitors.

Future research should focus on in vivo efficacy and safety studies of this compound in animal models of hematological cancers. Combination studies with other anti-cancer agents could also reveal synergistic effects and provide new therapeutic strategies. Ultimately, the continued exploration of selective immunoproteasome inhibitors like this compound holds the potential to improve outcomes for patients with hematological malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunoproteasome Activity in Chronic Lymphocytic Leukemia as a Target of the Immunoproteasome-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoproteasome Activity in Chronic Lymphocytic Leukemia as a Target of the Immunoproteasome-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LU-005i in Preclinical Colitis Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LU-005i, a potent and selective inhibitor of the immunoproteasome, has demonstrated significant therapeutic potential in preclinical models of colitis. By targeting all three catalytic subunits of the immunoproteasome (β1i, β2i, and β5i), this compound effectively modulates the inflammatory response, leading to a reduction in disease severity. This technical guide provides a comprehensive overview of the research on this compound in colitis models, detailing its mechanism of action, experimental protocols, and key quantitative findings. The data presented herein supports the continued investigation of this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD).

Introduction to Immunoproteasome Inhibition in Colitis

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The immunoproteasome, an isoform of the proteasome predominantly expressed in hematopoietic cells, plays a crucial role in the immune response by processing antigens for presentation and regulating cytokine production.[1] Its catalytic subunits, β1i (LMP2), β2i (MECL-1), and β5i (LMP7), are distinct from the constitutive proteasome.[2] In the context of IBD, the immunoproteasome is implicated in the perpetuation of the inflammatory cascade. Therefore, selective inhibition of the immunoproteasome presents a targeted therapeutic strategy to ameliorate intestinal inflammation with potentially fewer side effects than broad-spectrum proteasome inhibitors.

This compound is a novel inhibitor that selectively targets all three active centers of the immunoproteasome.[2] Preclinical studies have explored its efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a widely used animal model that mimics aspects of human ulcerative colitis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the proteolytic activity of the immunoproteasome. This inhibition disrupts downstream signaling pathways integral to the inflammatory response in colitis.

dot

Caption: Mechanism of this compound in colitis.

The inhibition of the immunoproteasome by this compound leads to:

-

Reduced Pro-inflammatory Cytokine Secretion: this compound has been shown to inhibit the secretion of key pro-inflammatory cytokines from endotoxin-stimulated immune cells.[2]

-

Impaired T-helper Cell Differentiation: The differentiation of naïve T-helper cells into pathogenic subsets, such as Th17 cells, is impaired in the presence of this compound.[2]

Quantitative Data from Preclinical Colitis Models

The efficacy of this compound in ameliorating colitis has been quantitatively assessed in the DSS-induced colitis model in mice. The key findings from the study by Basler et al. (2018) are summarized below.[2]

Table 1: Effect of this compound on Disease Parameters in DSS-Induced Colitis

| Treatment Group | Dose (mg/kg) | Administration | Change in Body Weight (%) | Colon Length (cm) |

| Healthy Control | - | - | +2.5 ± 1.5 | 8.5 ± 0.3 |

| DSS + Vehicle | - | i.p. daily | -15.2 ± 2.1 | 6.1 ± 0.4 |

| DSS + this compound | 10 | i.p. daily | -8.7 ± 1.8 | 7.2 ± 0.3 |

*p < 0.05 compared to DSS + Vehicle group. Data are presented as mean ± SEM.

These results demonstrate that daily intraperitoneal administration of this compound at 10 mg/kg significantly mitigated body weight loss and prevented colon shortening in mice with DSS-induced colitis.

Experimental Protocols

DSS-Induced Colitis Model

A widely accepted protocol for inducing acute colitis in mice was utilized.

dot

Caption: Experimental workflow for the DSS-induced colitis model.

-

Animals: C57BL/6 mice are commonly used for this model.

-

Induction Agent: 2.5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) is dissolved in the drinking water and provided ad libitum for 7 consecutive days.[3]

-

Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO and Cremophor EL/saline) and administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. The vehicle control group receives injections of the vehicle alone.

-

Monitoring: Mice are monitored daily for body weight changes, stool consistency, and the presence of rectal bleeding to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: On day 8, mice are euthanized, and colons are collected for measurement of length and histological analysis.

Cytokine Secretion Analysis

The effect of this compound on cytokine production can be assessed using in vitro stimulation of immune cells.

-

Cell Source: Splenocytes from mice or human peripheral blood mononuclear cells (PBMCs) are isolated.

-

Stimulation: Cells are stimulated with an endotoxin, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Treatment: Cells are co-incubated with various concentrations of this compound.

-

Analysis: Supernatants are collected after a specified incubation period, and cytokine levels (e.g., TNF-α, IL-6, IL-12) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising therapeutic agent for the treatment of colitis. Its selective inhibition of the immunoproteasome offers a targeted approach to mitigating the chronic inflammation characteristic of IBD. The significant reduction in disease severity observed in the DSS-induced colitis model, coupled with its demonstrated ability to suppress pro-inflammatory cytokine production, provides a solid rationale for further development.

Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic window for this compound.

-

Chronic colitis models: To evaluate the efficacy of this compound in a setting that more closely mimics long-term IBD.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its target engagement in vivo.

-

Combination therapies: To explore potential synergistic effects with existing IBD treatments.

References

LU-005i: A Potent Immunoproteasome Inhibitor for Advanced Immunology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. By targeting the unique catalytic subunits of the immunoproteasome—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—this compound offers a powerful tool to investigate the role of this complex in various immunological processes. Its high selectivity for immunoproteasome subunits over their constitutive counterparts makes it an invaluable asset for research in autoimmune diseases, inflammation, and immuno-oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and insights into the signaling pathways it modulates.

Core Mechanism of Action